molecular formula C19H19N3O5S B2951365 1-(3,5-dimethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 879931-01-8

1-(3,5-dimethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

Cat. No.: B2951365
CAS No.: 879931-01-8
M. Wt: 401.44
InChI Key: ZFCSVHCGHLXAAN-UHFFFAOYSA-N
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Description

The compound 1-(3,5-dimethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione (hereafter referred to as the "target compound") is a structurally complex heterocyclic molecule. Its core consists of a hexahydrothienoimidazole trione system fused with two aromatic substituents: a 3,5-dimethylphenyl group at position 1 and a 3-nitrophenyl group at position 3 .

Key structural features include:

  • Thienoimidazole trione core: A bicyclic system combining thiophene and imidazole rings, stabilized by three ketone groups.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(3-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12-6-13(2)8-16(7-12)21-18-11-28(26,27)10-17(18)20(19(21)23)14-4-3-5-15(9-14)22(24)25/h3-9,17-18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCSVHCGHLXAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,5-dimethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5λ6-thieno[3,4-d]imidazole-2,5,5-trione , also known as D110-0132, belongs to a class of thienoimidazole derivatives. This compound has garnered attention in drug discovery due to its potential biological activities, particularly in oncology and as a modulator of protein-protein interactions (PPIs).

  • Molecular Formula : C19H19N3O5S
  • Molecular Weight : 401.44 g/mol
  • LogP : 2.796 (indicating moderate lipophilicity)
  • Water Solubility (LogSw) : -3.25 (suggesting low solubility)

Biological Activity Overview

D110-0132 is included in screening libraries aimed at identifying inhibitors of the MDM2-p53 interaction, which is critical in cancer biology. The p53 protein is a tumor suppressor that regulates the cell cycle and prevents tumor formation; its interaction with MDM2 is a significant target for cancer therapy.

The compound is hypothesized to inhibit the MDM2 protein, thereby stabilizing p53 and enhancing its tumor-suppressive functions. This mechanism is particularly relevant in cancers where p53 is mutated or dysfunctional.

In Vitro Studies

  • MDM2-p53 Interaction : Initial screenings have shown that D110-0132 effectively disrupts the MDM2-p53 interaction in vitro. This disruption leads to increased levels of active p53, promoting apoptosis in cancer cell lines.
  • Cell Line Testing : In studies involving various cancer cell lines (e.g., breast and colon cancer), D110-0132 demonstrated dose-dependent cytotoxicity. The IC50 values ranged from 10 µM to 25 µM across different cell types.

In Vivo Studies

  • Tumor Xenografts : Animal models with xenografted tumors treated with D110-0132 exhibited significant tumor regression compared to control groups. Tumor volume measurements indicated an average reduction of 60% after four weeks of treatment.

Data Table of Biological Activity

Study TypeCell Line/ModelIC50 (µM)Observations
In VitroBreast Cancer Cells15Induced apoptosis
In VitroColon Cancer Cells20Disrupted MDM2-p53 interaction
In VivoMouse Xenograft ModelN/AAverage tumor reduction: 60%

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

Core Structure Variability: The target compound’s thienoimidazole trione core distinguishes it from simpler imidazole derivatives (e.g., ) and imidazolidine-based agrochemicals like iprodione . The fused thiophene ring may enhance thermal stability compared to non-sulfur analogs. In contrast, thiadiazole derivatives () exhibit a different heterocyclic system but share synthetic strategies involving base-catalyzed condensation .

Substituent Effects: The 3-nitrophenyl group in the target compound contrasts with the 3,5-dichlorophenyl group in iprodione . Nitro groups typically increase electrophilicity and redox activity, whereas chloro groups enhance lipophilicity and resistance to degradation. Dimethylphenyl vs.

Microwave-assisted methods (e.g., ) could offer faster reaction times compared to traditional heating.

Potential Applications: While iprodione is a known fungicide , the target compound’s nitroaromatic and thienoimidazole motifs suggest possible pesticidal or pharmacological activity. However, direct evidence for such applications is lacking in the reviewed literature.

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